

Seviteronel preclinical studies in vitro in vivo

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Compound Focus: Seviteronel

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Preclinical Profile of Seviteronel

Aspect	Experimental Models	Key Findings	References
Dual Mechanism of Action	Biochemical/Cellular Assays	Selective inhibitor of CYP17 lyase (reduces androgen synthesis) and androgen receptor (AR) antagonist.	[1] [2]
In Vitro Efficacy	Cell viability assays (MDA-MB-453, ACC-422, SUM-159, SUM-185PE TNBC cells)	Limited single-agent cytotoxicity ($IC_{50} > 10 \mu M$). Effectively radiosensitized AR+ TNBC cells (Radiation Enhancement Ratio: 1.20-1.89). No radiosensitization in AR- models.	[2] [3]
In Vivo Efficacy	AR+ TNBC xenograft mouse model	Combination of seviteronel + radiation led to significant reduction in tumor volume and delayed tumor doubling/tripling times vs. either treatment alone.	[2] [3]
Mechanism of Radiosensitization	γ H2AX foci analysis (DNA double-strand break marker)	Impaired DNA damage repair; significant delay in repair at 6, 16, and 24 hours post-radiation.	[2] [3]

Aspect	Experimental Models	Key Findings	References
Unique Mechanism vs. Enzalutamide	Chromatin Immunoprecipitation (ChIP)	Seviteronel + radiation increased AR binding to DNA damage response genes; effect not seen with enzalutamide + radiation.	[2] [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key methodologies used in the cited literature.

- **Cell Culture and Reagents:**

- **Cell Lines:** Preclinical studies used AR+ TNBC models (MDA-MB-453, ACC-422, SUM-159, SUM-185PE) and AR- controls (MDA-MB-231, MCF-7) [2] [3].
- **Culture Conditions:** Cells were maintained in standard media (e.g., DMEM or Ham's F-12) supplemented with 5-15% FBS. For androgen stimulation experiments, cells were pre-treated with charcoal-stripped serum for 24 hours before adding dihydrotestosterone (DHT, 10 nM) [3].
- **Compound Preparation:** **Seviteronel** and enzalutamide were typically used at concentrations ranging from 1 to 5 μ M for in vitro experiments [2] [3].

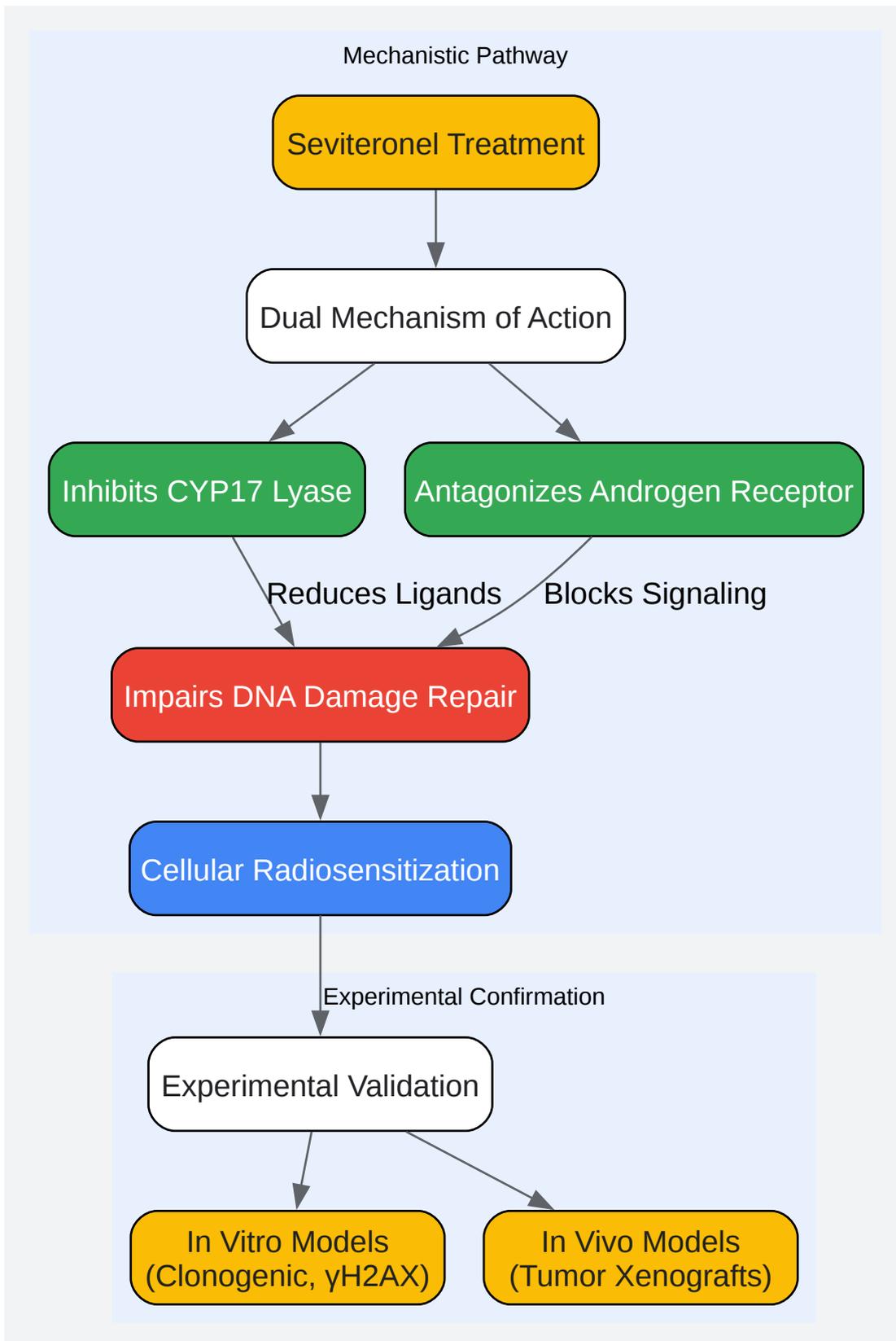
- **Key Assays and Procedures:**

- **Clonogenic Survival Assay:** This is the gold standard for measuring radiosensitivity. After drug pre-treatment (e.g., 1-2 hours) and irradiation with varying doses (0-6 Gy), cells were seeded at low density, allowed to form colonies for 1-2 weeks, then fixed, stained, and counted. A radiation enhancement ratio (RER) greater than 1 indicates radiosensitization [2] [3].
- **DNA Damage Repair Analysis (γ H2AX Foci):** After treatments, cells were fixed and stained with an antibody against γ H2AX, a marker for DNA double-strand breaks. The number of foci per nucleus was quantified using fluorescence microscopy at various time points (e.g., 0.5, 6, 16, 24h) post-irradiation to track repair kinetics [2] [3].
- **In Vivo Xenograft Studies:** AR+ TNBC cells (e.g., MDA-MB-453) were implanted into immunocompromised mice. Once tumors were established, mice were treated with vehicle control, **seviteronel** alone (e.g., via oral gavage), radiation alone, or the combination. Tumor volumes were measured regularly, and the time for tumors to double or triple in size was calculated [2] [3].

- **Chromatin Immunoprecipitation (ChIP):** This protocol was used to investigate AR binding to DNA. After cross-linking proteins to DNA, chromatin was sheared and immunoprecipitated with an AR-specific antibody. The purified DNA was then analyzed by qPCR to measure AR enrichment at specific genomic loci, including DNA damage response genes [2] [3].

Mechanism of Action and Experimental Workflow

The following diagram synthesizes the proposed mechanism by which **seviteronel** acts as a radiosensitizer in AR+ TNBC, based on the described preclinical studies, and outlines the key experimental workflow used for validation.



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> Figure 1: Proposed mechanism of **seviteronel**-induced radiosensitization in AR+ TNBC. The drug's dual action reduces androgen availability and blocks AR signaling, converging on impaired DNA damage repair. This mechanism is validated through standard in vitro and in vivo preclinical models.

Interpretation of Preclinical Findings and Clinical Translation

The preclinical data positions **seviteronel** not as a potent standalone cytotoxic agent, but as a promising **combination therapy and radiosensitizer** for a molecularly defined subset of TNBC.

- **Overcoming Therapeutic Resistance:** The ability to impair DNA damage repair is a critical strategy for overcoming the intrinsic radioresistance observed in TNBC. **Seviteronel**'s unique effect on AR trafficking to DNA damage sites, differing from enzalutamide, suggests a distinct and valuable mechanism of action [2] [3].
- **Bridging to Clinical Trials:** These robust preclinical findings have directly informed clinical development. An ongoing phase 1b study (NCT04947189, 4CAST) is now evaluating the safety and efficacy of **seviteronel** in combination with docetaxel chemotherapy (with dexamethasone) in patients with AR-positive metastatic TNBC [4]. This trial represents a logical translation from the successful combination with DNA-damaging agents (radiation) in preclinical models.

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